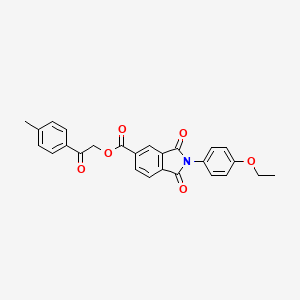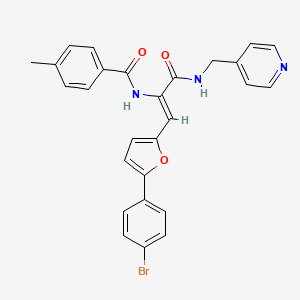
N~2~-butyl-N-(4-methoxyphenyl)asparagine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-butyl-N-(4-methoxyphenyl)asparagine is an organic compound with the molecular formula C15H22N2O4 It is characterized by the presence of a butyl group, a methoxyphenyl group, and an asparagine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-butyl-N-(4-methoxyphenyl)asparagine typically involves the reaction of butylamine with 4-methoxyphenylacetic acid, followed by the incorporation of the asparagine moiety. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N2-butyl-N-(4-methoxyphenyl)asparagine may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-butyl-N-(4-methoxyphenyl)asparagine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
N~2~-butyl-N-(4-methoxyphenyl)asparagine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in protein binding studies.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of advanced materials.
Mécanisme D'action
The mechanism of action of N2-butyl-N-(4-methoxyphenyl)asparagine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-butyl-N-(4-methoxyphenyl)glycine
- N-butyl-N-(4-methoxyphenyl)alanine
- N-butyl-N-(4-methoxyphenyl)valine
Uniqueness
N~2~-butyl-N-(4-methoxyphenyl)asparagine is unique due to the presence of the asparagine moiety, which imparts specific biochemical properties and potential applications. Compared to similar compounds, it may exhibit distinct reactivity and binding characteristics, making it valuable for targeted research and industrial applications.
Propriétés
Formule moléculaire |
C15H22N2O4 |
|---|---|
Poids moléculaire |
294.35 g/mol |
Nom IUPAC |
2-(butylamino)-4-(4-methoxyanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C15H22N2O4/c1-3-4-9-16-13(15(19)20)10-14(18)17-11-5-7-12(21-2)8-6-11/h5-8,13,16H,3-4,9-10H2,1-2H3,(H,17,18)(H,19,20) |
Clé InChI |
DZSANQHVNLXYMT-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(CC(=O)NC1=CC=C(C=C1)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (2Z)-5-(4-fluorophenyl)-2-({5-[3-(methoxycarbonyl)phenyl]furan-2-yl}methylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11621561.png)
![2-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11621568.png)

![2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621586.png)
![5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(pyridin-3-ylmethyl)aniline](/img/structure/B11621595.png)


![2-[N-(4-Methylphenyl)4-methoxybenzenesulfonamido]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11621605.png)
![9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(morpholin-4-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621612.png)
![ethyl 4-({N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B11621615.png)
![N-benzyl-8-propyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11621623.png)
![1-(3-Methoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B11621633.png)
![3-[4-(2-Methylpropanoyl)piperazin-1-yl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B11621635.png)
![5-benzoyl-6-[5-(2-chlorophenyl)-2-furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B11621639.png)
